RKI-1447
Overview
Description
RKI-1447 is a potent and selective inhibitor of the Rho-associated protein kinases ROCK1 and ROCK2. These kinases play a crucial role in regulating the cytoskeleton, cell shape, and motility. This compound has shown significant anti-invasive and antitumor activities, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of RKI-1447 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Chemical Reactions Analysis
RKI-1447 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
RKI-1447 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study the role of ROCK kinases in cellular processes.
Biology: Investigated for its effects on cell migration, invasion, and cytoskeletal organization.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Potential applications in developing new drugs targeting ROCK kinases for various diseases .
Mechanism of Action
RKI-1447 exerts its effects by binding to the ATP binding site of ROCK1 and ROCK2, inhibiting their kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cytoskeletal reorganization, cell migration, and invasion. The compound specifically targets the hinge region and the DFG motif of the kinases, making it a highly selective inhibitor .
Comparison with Similar Compounds
RKI-1447 is compared with other ROCK inhibitors such as Y-27632 and fasudil. While all these compounds inhibit ROCK kinases, this compound is unique due to its higher potency and selectivity. Similar compounds include:
Y-27632: A well-known ROCK inhibitor with lower potency compared to this compound.
Fasudil: Another ROCK inhibitor used clinically for treating cerebral vasospasm but with broader kinase inhibition profiles.
RKI-1313: A weaker analog of this compound with less efficacy in inhibiting ROCK-mediated processes
This compound stands out due to its significant anti-invasive and antitumor activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRVPIXWXOKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336679 | |
Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342278-01-6 | |
Record name | RKI-1447 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342278016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RKI-1447 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GZ6C9MKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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